molecular formula C13H14O6 B12740063 (E)-4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid CAS No. 84386-10-7

(E)-4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid

Cat. No.: B12740063
CAS No.: 84386-10-7
M. Wt: 266.25 g/mol
InChI Key: JBXWNCIBOAJHPH-SNAWJCMRSA-N
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Description

(E)-4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(E)-4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar structural features.

    (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A compound with a related structural motif.

Uniqueness

(E)-4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

84386-10-7

Molecular Formula

C13H14O6

Molecular Weight

266.25 g/mol

IUPAC Name

(E)-4-oxo-4-(2,4,5-trimethoxyphenyl)but-2-enoic acid

InChI

InChI=1S/C13H14O6/c1-17-10-7-12(19-3)11(18-2)6-8(10)9(14)4-5-13(15)16/h4-7H,1-3H3,(H,15,16)/b5-4+

InChI Key

JBXWNCIBOAJHPH-SNAWJCMRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)/C=C/C(=O)O)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C(=O)C=CC(=O)O)OC)OC

Origin of Product

United States

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